4-Nitroisoquinoline

概要

説明

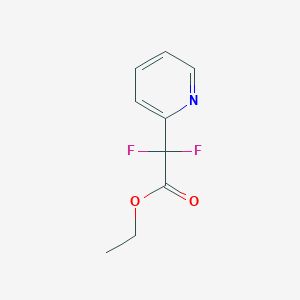

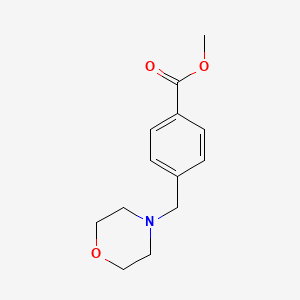

4-Nitroisoquinoline is a chemical compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 4-Nitroisoquinoline involves a reaction with bismuth (III) nitrate pentahydrate in benzene at 70 - 80°C for 2 hours under an inert atmosphere . The yield from this synthesis method is approximately 68% .Molecular Structure Analysis

The molecular structure of 4-Nitroisoquinoline is characterized by a density of 1.354g/cm3, a boiling point of 328.4ºC at 760mmHg, and a molecular formula of C9H6N2O2 .Chemical Reactions Analysis

4-Nitroisoquinoline has been involved in various chemical reactions. For instance, it has been aminated in the 1-position by vicarious nucleophilic substitution reactions . In another study, it was used in the hydrogenation of nitrobenzene, 3,4-dichloronitrobenzene, and 5-nitroisoquinoline .Physical And Chemical Properties Analysis

4-Nitroisoquinoline has a molecular weight of 174.15600, a density of 1.354g/cm3, a boiling point of 328.4ºC at 760mmHg, and a molecular formula of C9H6N2O2 .科学的研究の応用

Synthesis of Isoquinoline Alkaloids

4-Nitroisoquinoline: serves as a precursor in the synthesis of various isoquinoline alkaloids . These alkaloids are significant due to their presence in many biologically active compounds. The development of new methods for efficient synthesis of isoquinoline and its derivatives is a key area of research, with applications ranging from anti-cancer to anti-malarial drugs .

Catalyst-free Processes in Water

The compound is used in innovative catalyst-free processes in water, which is a greener and more sustainable method of chemical synthesis. This approach is particularly important in the context of environmental concerns and the need for eco-friendly chemical processes .

Drug Development

Isoquinoline derivatives, including those derived from 4-Nitroisoquinoline, are explored as promising drug candidates. Their applications in the pharmaceutical industry are vast, with research focusing on their use in the development of treatments for various diseases .

Dyes Industry

In the dyes industry, 4-Nitroisoquinoline and its derivatives are valuable for their application in the synthesis of different dyes. The research in this field is likely to attract increasing attention due to the ongoing demand for new and improved dyes .

Green Chemistry

The compound plays a role in the advancement of green chemistry, particularly in the synthesis of organic intermediates. It is involved in reactions that are more environmentally friendly, such as those using recyclable catalysts or solvent-free conditions .

Therapeutic Properties

4-Nitroisoquinoline-based compounds exhibit a wide range of therapeutic properties, including anti-malarial, antitumor, and antimicrobial activities. As a lead structure, it is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .

作用機序

Target of Action

4-Nitroisoquinoline, also known as 4-Nitroquinoline 1-oxide, is a quinoline derivative that primarily targets cellular macromolecules such as nucleic acids and proteins . It binds covalently to these macromolecules, thereby altering their function .

Biochemical Pathways

4-Nitroisoquinoline affects several biochemical pathways within the cell. It induces DNA lesions that are usually corrected by nucleotide excision repair . When 4-Nitroisoquinoline is metabolized to its electrophilic reactant, selyl-4HAQO, it reacts with DNA to form stable quinolone monoadducts . These adducts are considered responsible for its mutagenicity and genotoxicity .

Pharmacokinetics

Its solubility in water is known to be slight , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-Nitroisoquinoline’s action are significant. Its ability to induce DNA damage and form stable adducts with DNA can lead to mutations and genomic instability . This genotoxicity is a key factor in its carcinogenicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Nitroisoquinoline. For instance, it is known to mimic the biological effects of ultraviolet light on various organisms . This suggests that light exposure could potentially influence its activity. Additionally, the pH and temperature of the environment may affect the stability and reactivity of 4-Nitroisoquinoline .

Safety and Hazards

Safety measures for handling 4-Nitroisoquinoline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

特性

IUPAC Name |

4-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-6-10-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKGNSYZTHMDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455350 | |

| Record name | 4-Nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36073-93-5 | |

| Record name | 4-Nitroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36073-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。